molecular formula C8H13ClN4 B1378660 6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride CAS No. 1423024-12-7

6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride

Cat. No. B1378660
M. Wt: 200.67 g/mol
InChI Key: CETDGZYUTCDBOC-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1423024-12-7 . It has a molecular weight of 200.67 and its molecular formula is C8H13ClN4 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4.ClH/c1-12(2)7-4-3-6(5-11-7)8(9)10;/h3-5H,1-2H3,(H3,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder . Its storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.

Scientific Research Applications

Catalytic Applications

DMAP hydrochloride serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This process involves the formation of N-acyl-DMAP chloride, which facilitates the acylation reaction, showcasing the compound's utility in enhancing reaction efficiencies and environmental sustainability (Liu, Ma, Liu, & Wang, 2014).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of self-complementary betainic guanine model compounds, which are relevant for understanding the molecular structures within RNA. These compounds demonstrate the ability to form homo-intermolecular dimers, contributing to the study of nucleic acid behavior and interactions (SchmidtAndreas & KindermannMarkus Karl, 2001).

Antioxidant Properties

6-Substituted-2,4-dimethyl-3-pyridinols, a novel class of compounds synthesized using DMAP hydrochloride, have shown interesting antioxidant properties. These compounds are significant for their potential in mitigating oxidative stress, a factor in various diseases (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Antimicrobial Activity

Derivatives synthesized from DMAP hydrochloride have been evaluated for their in vitro cytotoxic activity against cancer cell lines, displaying promising results compared to standard drugs. This highlights the compound's role in developing new therapeutic agents (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Fluorescent Proton Sponge Analogues

10-Dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, related to DMAP hydrochloride, have been studied for their fluorescent properties and high basicity. These compounds offer insights into the design of proton sponges and their applications in chemical sensing and molecular electronics (Pozharskii, Ozeryanskii, Mikshiev, Antonov, Chernyshev, Metelitsa, Borodkin, Fedik, & Dyablo, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(dimethylamino)pyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-12(2)7-4-3-6(5-11-7)8(9)10;/h3-5H,1-2H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETDGZYUTCDBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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